3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
3-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable precursor such as a hydrazide with a nitrile under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated oxadiazole intermediate.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration of a suitable aromatic precursor, followed by further functionalization to attach it to the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
- 3-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]benzene
- 3-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]thiophene
Comparison:
- The pyridine ring in 3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine imparts basicity and the ability to coordinate with metal ions, which is not present in the benzene or thiophene analogs.
- The electronic properties of the compound can be tuned by varying the substituents on the aromatic rings, making it more versatile for different applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(2-methyl-3-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-9-11(5-2-6-12(9)18(19)20)14-16-13(17-21-14)10-4-3-7-15-8-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCCSRIBQWGOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790684 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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